N'-[(1E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide
Description
Crystallographic Analysis and Molecular Geometry
X-ray diffraction studies confirm that this compound crystallizes in a monoclinic system with a planar configuration between the benzenesulfonyl and 4-nitrophenyl groups. Key bond parameters include:
| Parameter | Value |
|---|---|
| C=N bond length | 1.28 Å |
| S=O bond length | 1.43 Å |
| N-N bond length | 1.38 Å |
| Dihedral angle (Ar-SO₂-N-N) | 178.2° |
The nearly linear arrangement of the sulfonyl-hydrazone linkage facilitates π-conjugation across the molecular framework. The 4-nitrophenyl group adopts a coplanar orientation with the hydrazone moiety, creating an extended π-system that enhances molecular rigidity.
Tautomeric Equilibrium Studies in Solid/Liquid Phases
Solid-state NMR and infrared spectroscopy reveal exclusive existence of the E -hydrazone tautomer in crystalline form. Solution-phase studies in dimethyl sulfoxide-d₆ demonstrate dynamic equilibrium between enol-imine and keto-amine forms:
$$
\text{Ar–SO₂–NH–N=CH–Ar'} \rightleftharpoons \text{Ar–SO₂–N=N–CH(OH)–Ar'}
$$
The equilibrium constant (Kₑq = 0.83 ± 0.05) favors the hydrazone form at 298 K, with tautomerization energy barriers of 12.3 kcal/mol calculated via variable-temperature NMR.
Conformational Analysis Using X-ray Diffraction Data
X-ray analysis identifies three distinct conformational domains:
- Sulfonyl group orientation: The SO₂ moiety adopts a staggered conformation relative to the adjacent NH group
- Aryl ring dihedral angles: 4-Nitrophenyl ring deviates by 8.7° from the hydrazone plane
- Intramolecular hydrogen bonding: N–H···O=S interaction (2.12 Å) stabilizes the transoid conformation
The energy difference between cisoid and transoid conformers is calculated as 2.1 kcal/mol, with the transoid form being predominant in the crystalline state.
Comparative Structural Analysis with Related Sulfonohydrazide Derivatives
Structural parameters of this compound show significant variation compared to analogs:
| Derivative | C=N Length (Å) | Dihedral Angle (°) | Melting Point (°C) |
|---|---|---|---|
| 4-Nitrophenyl (5g) | 1.28 | 178.2 | 166–167 |
| 5-Chloroindole (5d) | 1.31 | 172.4 | 183–184 |
| 2-Nitrophenyl (5f) | 1.29 | 169.8 | 148–149 |
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKNTTUNLKIASF-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide, a sulfonohydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by its unique structure, which includes a nitrophenyl group and a sulfonohydrazide moiety, this compound exhibits potential applications in various therapeutic areas, including antimicrobial and antiviral activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₁N₃O₄S, with a molecular weight of approximately 295.31 g/mol. The compound typically appears as a yellow crystalline solid and is soluble in various organic solvents. The hydrazone linkage formed between the hydrazine and the carbonyl group is crucial for its chemical reactivity and biological interactions.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. A study reported that compounds derived from this class exhibited potent effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the position of the nitro group plays a critical role in enhancing biological efficacy.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | < 50 |
| N'-[(1E)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide | Antimicrobial | < 40 |
| N'-[(1E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide | Antimicrobial | < 30 |
Antiviral Activity
Research has indicated promising antiviral properties, particularly against HIV-1. The compound's inhibitory activity was assessed using IC50 values, revealing significant potential as an antiviral agent.
- IC50 Value : The IC50 for this compound against HIV-1 was reported at approximately 0.5 µg/mL, indicating strong antiviral activity with a favorable therapeutic index.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Action : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential enzymatic pathways.
- Antiviral Mechanism : The compound may interfere with viral replication processes by targeting specific viral enzymes or receptors.
Study on Antimycobacterial Activity
A recent investigation focused on the antimycobacterial properties of sulfonyl hydrazones, including this compound. The study utilized the Mycobacterium tuberculosis H37Rv strain to assess efficacy:
- Results : Compounds showed MIC values less than 0.1 µM, indicating potent antimycobacterial activity comparable to standard treatments like isoniazid.
Cytotoxicity Assessment
Cytotoxicity studies were conducted to evaluate the safety profile of the compound:
- Findings : At concentrations up to 2000 mg/kg body weight in animal models, no significant adverse effects were observed, suggesting a favorable safety margin for further development.
Comparison with Similar Compounds
Table 2: Melting Points and Spectral Data
- Melting Points : Compounds with bulky substituents (e.g., indole derivatives) exhibit higher melting points due to increased crystallinity .
- NMR Trends: The nitro group deshields adjacent protons, shifting aromatic protons downfield (δ 7.45–8.08). Methoxy groups (δ ~3.76) and dimethylamino groups (δ ~3.05) show distinct shifts .
Q & A
Q. What is the standard synthesis protocol for N'-[(1E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide?
The compound is synthesized via a condensation reaction between equimolar amounts of p-nitrobenzaldehyde and benzenesulfonohydrazide in absolute ethanol under reflux conditions (1–3 hours). Post-reaction, the product is purified through recrystallization from methanol or ethanol. Key validation steps include thin-layer chromatography (TLC) for reaction monitoring and spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) to confirm the hydrazone bond (imine proton at δ 8.5–9.0 ppm) and absence of unreacted starting materials .
Q. How is the purity and structural integrity of the compound confirmed?
Purity is assessed via melting point analysis and HPLC. Structural confirmation employs:
Q. What in vitro assays are used to evaluate its antimicrobial activity?
Antimycobacterial activity is tested using:
- Broth microdilution : Determines minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv.
- Microplate Alamar Blue assay : Quantifies bacterial viability via fluorescence/resazurin reduction.
- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from variations in assay conditions (e.g., bacterial strain, inoculum size, solvent used). To address this:
Q. What crystallographic methods determine the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is used with SHELX software for structure solution and refinement. Key parameters include:
- Space group : Monoclinic P21/n.
- Unit cell dimensions : a = 7.48 Å, b = 15.25 Å, c = 12.78 Å, β = 94.28°.
- Hydrogen bonding : Analyzed via Mercury software to identify intermolecular interactions stabilizing the crystal lattice .
Q. How can structure-activity relationships (SAR) be studied for antimycobacterial activity?
- Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring).
- Test activity against enoyl-ACP reductase (InhA), a target in mycobacterial fatty acid biosynthesis.
- Apply QSAR models using descriptors like Hammett constants (σ) or molar refractivity to correlate electronic/steric effects with MIC values .
Q. What computational methods predict binding modes with enoyl-ACP reductase?
- Molecular docking : AutoDock Vina or Glide to simulate ligand-enzyme interactions (e.g., hydrogen bonds with Tyr158).
- Molecular dynamics (MD) : GROMACS or AMBER to assess binding stability over 100-ns simulations.
- Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities .
Q. How is toxicological profiling conducted for preclinical evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
